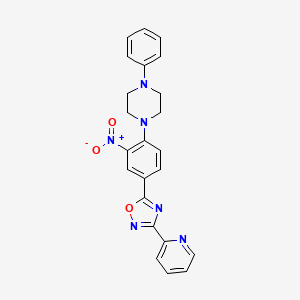
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole has been studied for its various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been investigated for its potential as a fluorescent probe for detecting metal ions and as a chemosensor for detecting nitroaromatic compounds.
Wirkmechanismus
The exact mechanism of action of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole is not fully understood. However, studies have suggested that it may exert its biological activities by interacting with specific targets in cells, such as enzymes or receptors.
Biochemical and Physiological Effects
Studies have shown that 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole exhibits significant antimicrobial activity against various bacterial and fungal strains. It has also been found to have antitumor activity against several cancer cell lines, including breast, lung, and colon cancer. In addition, it has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a promising candidate for drug development. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole. One direction is to investigate its potential as a fluorescent probe for detecting metal ions and as a chemosensor for detecting nitroaromatic compounds. Another direction is to study its mechanism of action in more detail to identify potential targets for drug development. Additionally, further studies are needed to evaluate its toxicity and pharmacokinetic properties to determine its suitability for clinical use.
Synthesemethoden
The synthesis of 5-(3-nitro-4-(4-phenylpiperazin-1-yl)phenyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole has been reported in several studies. One of the most commonly used methods involves the reaction of 2-amino-5-nitrobenzoic acid with 4-phenylpiperazine in the presence of thionyl chloride. The resulting intermediate is then reacted with pyridine-2-carboxylic acid hydrazide to obtain the final product.
Eigenschaften
IUPAC Name |
5-[3-nitro-4-(4-phenylpiperazin-1-yl)phenyl]-3-pyridin-2-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N6O3/c30-29(31)21-16-17(23-25-22(26-32-23)19-8-4-5-11-24-19)9-10-20(21)28-14-12-27(13-15-28)18-6-2-1-3-7-18/h1-11,16H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEAZDFHGSHCCBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC=CC=N5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{2-Nitro-4-[3-(pyridin-2-YL)-1,2,4-oxadiazol-5-YL]phenyl}-4-phenylpiperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

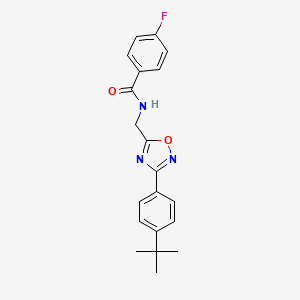
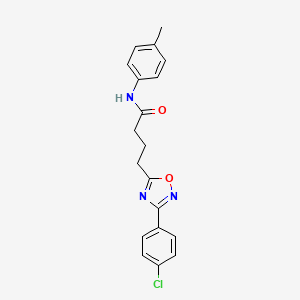


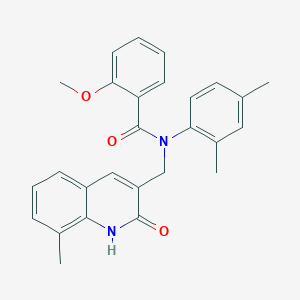
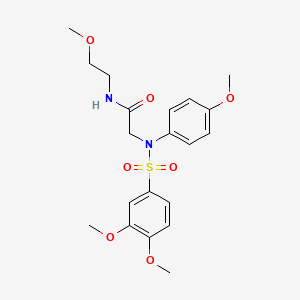
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7713787.png)
![N-(2-ethoxyphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713790.png)
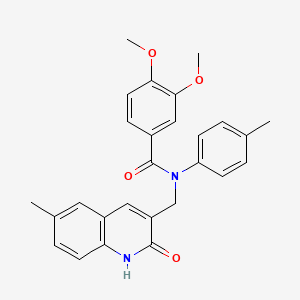
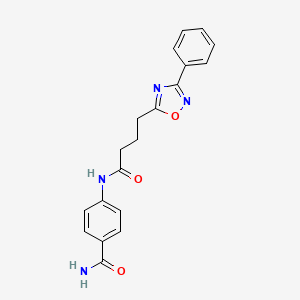

![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)

![4-(6-Chloro-1H-benzo[d]imidazol-2-yl)benzamide](/img/structure/B7713818.png)